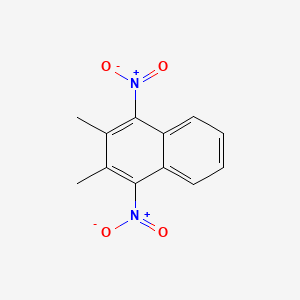![molecular formula C7H4N2O2S B14649142 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione CAS No. 50596-70-8](/img/structure/B14649142.png)
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazine ring . Another approach includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist . The exact pathways depend on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: Known for its PI3Kδ inhibitory activity.
Pyrido[2,1-b]thiazines: These compounds share a similar thiazine ring structure and exhibit various biological activities.
Uniqueness
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural arrangement contributes to its diverse reactivity and broad range of applications in scientific research.
Propiedades
Número CAS |
50596-70-8 |
|---|---|
Fórmula molecular |
C7H4N2O2S |
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
pyrido[3,2-e][1,3]thiazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O2S/c10-5-4-2-1-3-8-6(4)12-7(11)9-5/h1-3H,(H,9,10,11) |
Clave InChI |
LWYKSVOQAGEKEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


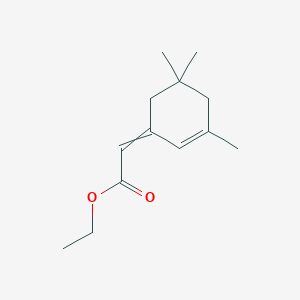

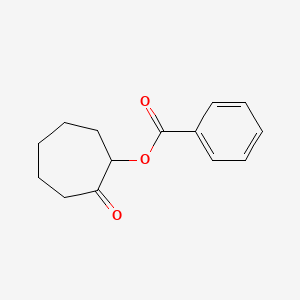
methanone](/img/structure/B14649095.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
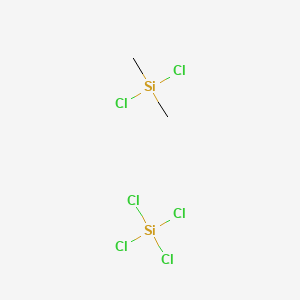
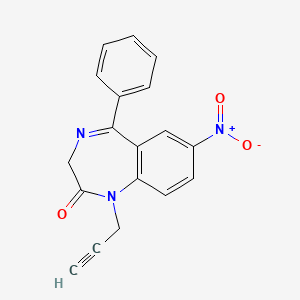
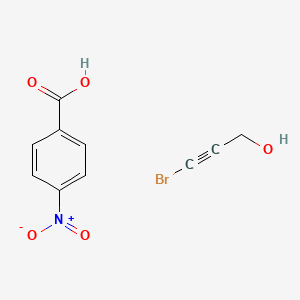
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)


